ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound is a thieno[2,3-c]pyridine derivative featuring a sulfamoylbenzamido substituent at position 2, a carbamoyl group at position 3, and an ethyl ester at position 4. While the hydrochloride salt of a closely related analog (CAS 1216597-14-6) is documented with the molecular formula C24H34ClN3O5S2 and a molecular weight of 544.1 g/mol , the free base likely has the formula C24H33N3O5S2 (estimated molecular weight: ~507.6 g/mol). Key structural attributes include:
- Carbamoyl (CONH2) group: Provides hydrogen-bonding capacity, influencing target binding and metabolic stability.
- Ethyl ester moiety: May serve as a prodrug feature, enabling hydrolysis to a carboxylic acid in vivo.
Properties
IUPAC Name |
ethyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O6S2/c1-4-7-13-28(5-2)36(32,33)17-10-8-16(9-11-17)22(30)26-23-20(21(25)29)18-12-14-27(15-19(18)35-23)24(31)34-6-3/h8-11H,4-7,12-15H2,1-3H3,(H2,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAYOZTXWAIETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Structural Characteristics
The compound's molecular formula is , featuring a thieno[2,3-c]pyridine core and various functional groups, including a sulfamoyl group. These structural elements contribute to its lipophilicity and potential interactions with biological targets, enhancing its pharmacokinetic properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The benzamide moiety may interact with specific receptors, modulating their function and leading to various biological effects.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Bacterial Strains Tested : Compounds were screened against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes.
- Results : Several derivatives showed promising antibacterial activity, indicating that modifications in the structure can enhance efficacy against specific microbial targets .
Cytotoxicity and Antiviral Activity
In addition to antimicrobial properties, studies have evaluated the cytotoxicity and antiviral potential of similar compounds against viruses like HIV-1. These investigations often employ various assays to determine the compound's effectiveness in inhibiting viral replication and cell viability .
Case Studies
Synthesis and Modification
The synthesis of this compound typically involves several key steps that allow for structural modifications aimed at optimizing biological activity. These synthetic pathways enable researchers to explore various functional groups that can enhance the compound's pharmacological profile .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Research Findings
N-butyl-N-methylsulfamoyl in reduces steric hindrance, possibly enhancing receptor binding compared to bulkier substituents.
Ester vs. Amide Functionality :
- The ethyl ester in the target compound may facilitate cellular uptake (as prodrugs often do) but could confer lower metabolic stability than the carboxamide in and , which resist hydrolysis .
Safety and Handling :
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, sulfonyl chloride reagents are critical for introducing the N-butyl-N-ethylsulfamoyl group, while carbamate-forming reactions demand anhydrous conditions to prevent hydrolysis . Stepwise purification via column chromatography (using gradients of ethyl acetate/hexane) and recrystallization in aprotic solvents (e.g., DCM/ether) can enhance purity. Monitoring intermediates with TLC and HPLC ensures reaction progression .
Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?
- Methodological Answer: High-resolution NMR (¹H, ¹³C, and 2D-COSY) resolves the dihydrothienopyridine core and substituent orientations, particularly the sulfamoyl and carbamoyl groups. X-ray crystallography provides definitive bond-angle and torsion-angle data for the fused bicyclic system, while FT-IR confirms functional groups like the amide C=O stretch (~1650 cm⁻¹) and sulfonamide S=O vibrations (~1350 cm⁻¹) . Mass spectrometry (ESI-MS) validates the molecular ion peak and fragmentation patterns .
Q. How do the functional groups (e.g., sulfamoyl, carbamoyl) influence the compound's reactivity in aqueous vs. non-polar environments?
- Methodological Answer: The sulfamoyl group enhances solubility in polar solvents due to its hydrogen-bonding capacity but may hydrolyze under acidic/basic conditions. The carbamoyl group contributes to stability in non-polar solvents but can undergo nucleophilic substitution in the presence of strong bases. Reactivity studies in buffered solutions (pH 4–9) and aprotic solvents (e.g., DMF) should be conducted to map degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data observed across different assay conditions for this compound?
- Methodological Answer: Discrepancies often arise from assay-specific variables (e.g., pH, serum protein interference, or enzymatic degradation). Normalize data by:
- Repeating assays in serum-free buffers to rule out protein binding .
- Using isothermal titration calorimetry (ITC) to quantify binding affinities under controlled conditions.
- Validating cellular uptake via LC-MS to correlate intracellular concentrations with observed bioactivity .
Q. What computational strategies are recommended to predict the binding affinity of this compound with target proteins?
- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions between the sulfamoyl/benzamido groups and protein active sites. Molecular dynamics (MD) simulations (GROMACS) over 100+ ns trajectories assess stability of ligand-protein complexes. QSAR models trained on analogs (e.g., methylcarbamoyl derivatives) predict substituent effects on binding .
Q. What experimental design principles apply when synthesizing novel derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer: Use a Design of Experiments (DoE) approach to systematically vary substituents (e.g., alkyl chain length on sulfamoyl, carbamoyl substituents). Prioritize orthogonal protecting groups (e.g., Boc for amines) to enable sequential functionalization. Flow chemistry setups (microreactors) improve reproducibility for multi-step syntheses .
Q. How can researchers validate the stability of this compound under long-term storage conditions for pharmacological studies?
- Methodological Answer: Conduct accelerated stability studies:
- Store samples at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (degradation testing).
- Monitor purity via UPLC-MS at 0, 1, 3, and 6 months.
- Identify degradation products using HRMS/MS and compare with synthetic impurities .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-response data from in vitro assays involving this compound?
- Methodological Answer: Fit dose-response curves using nonlinear regression (e.g., Hill equation) in GraphPad Prism. Calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Use ANOVA followed by post-hoc Tukey tests to compare efficacy across derivatives. Bootstrap resampling (10,000 iterations) minimizes bias in small-sample datasets .
Q. How should researchers address batch-to-batch variability in synthetic yields or impurity profiles?
- Methodological Answer: Implement quality-by-design (QbD) principles:
- Track critical process parameters (CPPs) like reaction time, temperature, and solvent purity.
- Use PCA (Principal Component Analysis) to correlate CPPs with impurity levels.
- Establish acceptance criteria for intermediates (e.g., ≥95% purity by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
